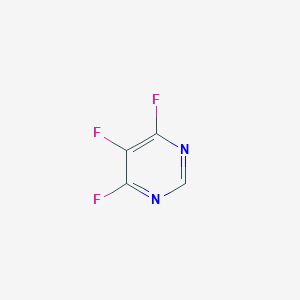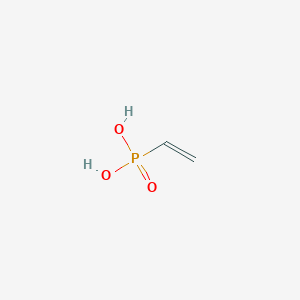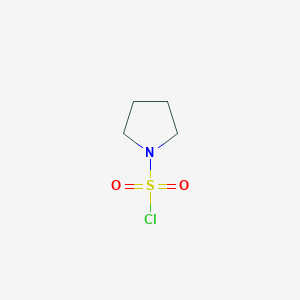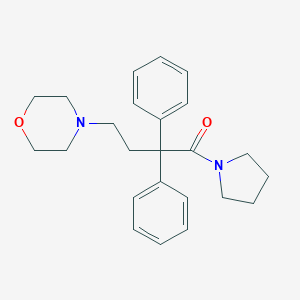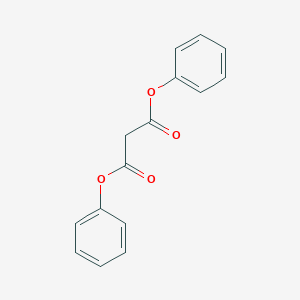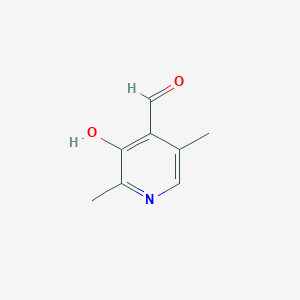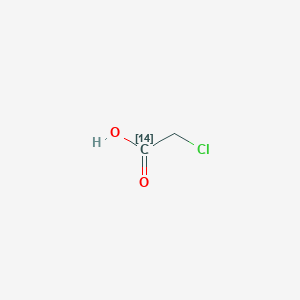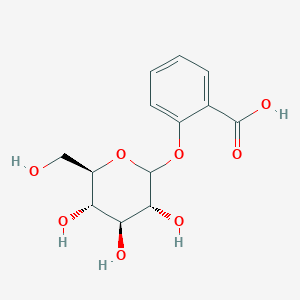
Salicylic acid beta-D-glucoside
Overview
Description
Salicylic Acid 2-O-β-D-Glucoside (SAG) is the predominant glycosylated metabolite of Salicylic Acid . It plays an important role in plants, mostly in the induction of systemic acquired resistance (SAR) against pathogens .
Synthesis Analysis
The synthesis of Salicylic Acid beta-D-glucoside involves the glycosylation of Salicylic Acid. This process is catalyzed by UDP-glucosyltransferases . The expression of certain enzymes involved in this process, such as OsTAGG2, is upregulated by wounding and by methyl jasmonate .
Chemical Reactions Analysis
Salicylic Acid beta-D-glucoside is involved in various chemical reactions. For instance, it is known to be hydrolyzed by certain β-glucosidases . Moreover, it is involved in the salicylic acid metabolism pathway .
Physical And Chemical Properties Analysis
Salicylic Acid, from which Salicylic Acid beta-D-glucoside is derived, is a monohydroxybenzoic acid. It is a white crystalline powder with a melting range of 157–160 °C. It has poor solubility in water but high solubility in organic solvents .
Scientific Research Applications
Plant Defense and Immune Responses
Salicylic Acid 2-O-β-D-Glucoside (SAG) is a key metabolite of salicylic acid in plants, playing a crucial role in inducing systemic acquired resistance (SAR) against pathogens. It modulates plant immune responses, particularly against biotrophic pathogens, and is involved in various defense mechanisms .
Agricultural Applications
In agriculture, SAG can be explored as a potential target to manipulate plant defense mechanisms. For example, in citrus plants, modifications associated with SAG could help mitigate decline caused by Huanglongbing (HLB), a devastating disease affecting citrus crops .
Biosensor Development
SAG has been used in the development of biosensors for quantifying free and glucose-conjugated salicylic acid in plants. This aids in monitoring plant health and defense responses, providing a rapid and sensitive method to detect biotic stress .
Chilling Stress Mitigation
Research has shown that SAG is involved in the chilling-induced accumulation of certain compounds, such as calycosin-7-O-β-d-glucoside, in plants like Astragalus membranaceus. This suggests a role for SAG in helping plants cope with chilling stress and potentially enhancing their cold tolerance .
Mechanism of Action
Target of Action
Salicylic Acid Beta-D-Glucoside (SAG) is the predominant glycosylated metabolite of Salicylic Acid (SA) . SA plays a crucial role in plant resilience under unfavorable environments . It is involved in the induction of systemic acquired resistance (SAR) against pathogens .
Mode of Action
SAG is involved in the modulation of the salicylic acid (SA) signaling pathway . It is known to induce a slow and long-lasting generation of reactive oxygen species . The expression of genes involved in SA pathway activation and subsequent modification, as well as, associated SA metabolites are regulated by SAG .
Biochemical Pathways
SAG affects the SA biosynthesis pathways and regulates their products under several abiotic stresses . It is involved in redox signaling, cross-talks with other plant hormones, and mitogen-activated protein kinase pathways . It also plays a role in the regulation of the expression levels of genes in the SA biosynthetic pathway .
Pharmacokinetics
It is known that sag is a metabolite of sa and its accumulation in plants can be influenced by various factors .
Result of Action
The action of SAG results in the modulation of the SA signaling pathway, leading to the induction of systemic acquired resistance (SAR) against pathogens . It also influences the expression of genes involved in SA pathway activation and subsequent modification .
Action Environment
The action of SAG is influenced by environmental factors such as temperature, drought, and salinity . These abiotic stresses impose several challenges on crop production systems, and SAG plays a crucial role in plant resilience under these unfavorable conditions .
Safety and Hazards
Future Directions
Research suggests that fine-tuning Salicylic Acid homeostasis through suppression of Salicylic Acid metabolism is an effective approach for studying broad-spectrum disease resistance in rice . Moreover, the importance of vector suppression as part of huanglongbing (HLB) management in citrus has been highlighted .
properties
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPBMNKOLMSJPF-BZNQNGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid beta-D-glucoside | |
CAS RN |
10366-91-3 | |
| Record name | Salicylic acid 2-O-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the role of salicylic acid beta-D-glucoside in rose plants infected with powdery mildew?
A1: The research demonstrates that salicylic acid beta-D-glucoside levels significantly increase in Rosa chinensis upon infection with the powdery mildew fungus, Podosphaera pannosa []. This increase mirrors the response observed when rose plants are treated with exogenous salicylic acid, a key hormone involved in plant defense signaling. These findings suggest that salicylic acid beta-D-glucoside plays a role in the plant's defense response against powdery mildew, potentially acting as a storage or signaling molecule related to salicylic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



